

J-1063: A Technical Overview of Its Kinase Selectivity Profile

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Compound of Interest

Compound Name: J-1063

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This technical guide provides an in-depth analysis of the kinase selectivity profile of **J-1063**, a potent and orally active inhibitor of Activin receptor-like kinase 5 (ALK5). The document summarizes the available quantitative data, outlines detailed experimental methodologies for kinase inhibition assays, and visualizes the relevant signaling pathway and experimental workflows.

Core Data Presentation: Kinase Selectivity of J-1063

J-1063 has been identified as a highly selective inhibitor of ALK5, a transforming growth factor-beta (TGF- β) type I receptor. Its selectivity has been primarily characterized against p38 α mitogen-activated protein (MAP) kinase. The available data demonstrates a significant potency window between its primary target and this off-target kinase.

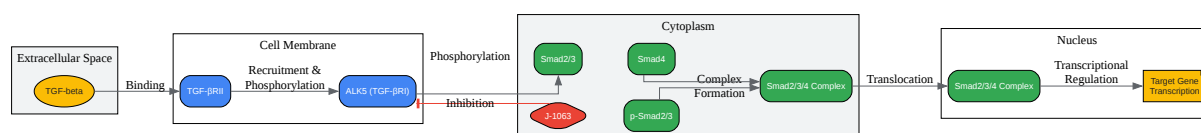
Kinase Target	IC50 (μ M)	Selectivity (fold vs. ALK5)	Reference
ALK5 (TGF- β R1)	0.039	1	[1][2]
p38 α MAP kinase	8.12	~208	[1][2]

Note: A comprehensive selectivity profile of **J-1063** against a broader panel of kinases is not currently available in the public domain. The data presented here is based on published

enzymatic assays.

Signaling Pathway Context

J-1063 exerts its biological effects by inhibiting the TGF- β /Smad signaling pathway. ALK5, the primary target of **J-1063**, is a critical serine/threonine kinase receptor that, upon activation by TGF- β , phosphorylates downstream SMAD proteins (Smad2 and Smad3). These phosphorylated SMADs then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in cellular processes such as fibrosis and inflammation.[1] By inhibiting ALK5, **J-1063** effectively blocks this signaling cascade.



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TGF- β /Smad Signaling Pathway Inhibition by **J-1063**.

Experimental Protocols

While the precise, detailed protocol used for generating the specific IC₅₀ values for **J-1063** is proprietary to the original researchers, a general and representative methodology for an in vitro kinase inhibition assay is provided below. This protocol is based on standard practices in the field for determining the potency of kinase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **J-1063** against ALK5 and other kinases.

Materials:

- Recombinant human ALK5 and p38 α kinase (or other kinases of interest)

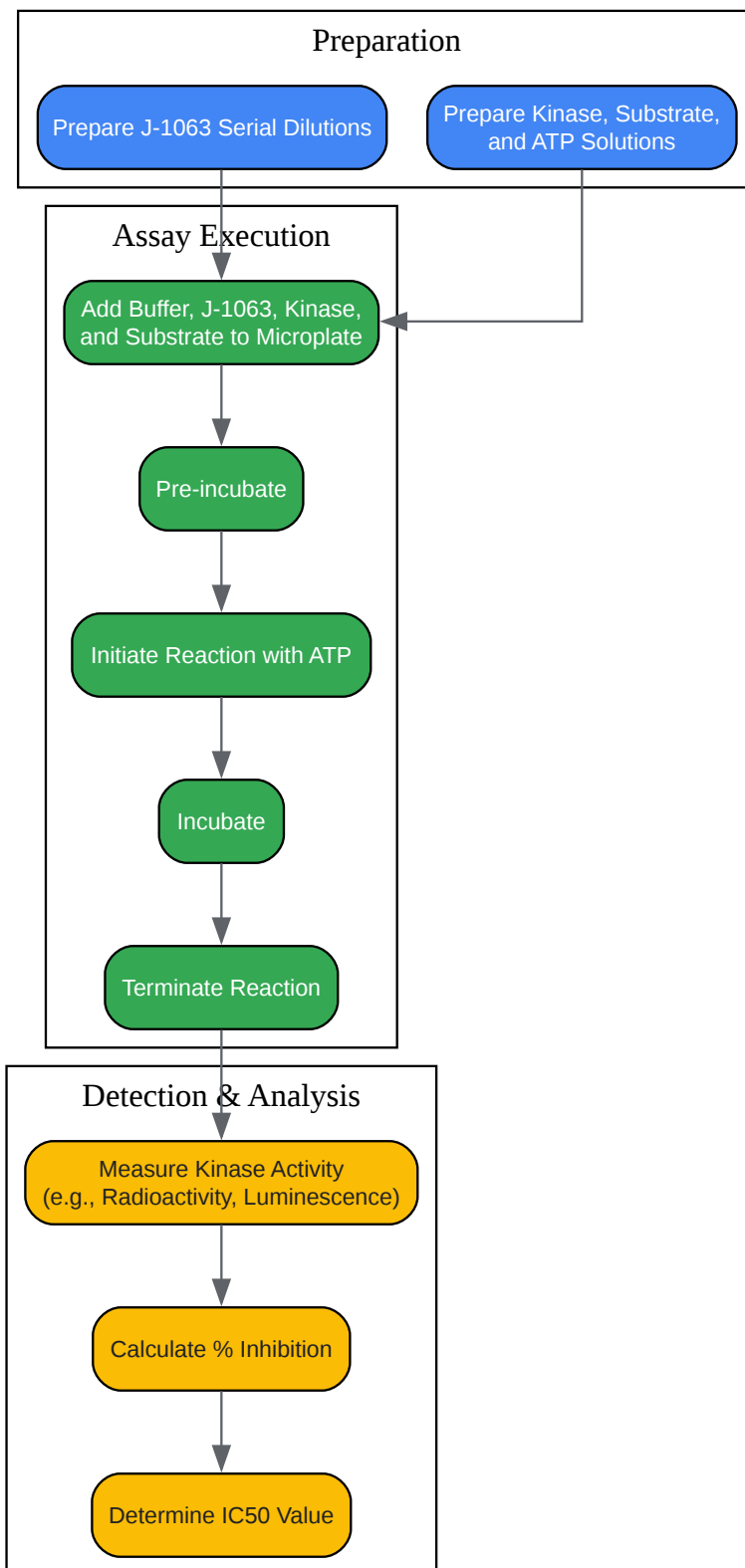
- Kinase-specific substrate (e.g., a peptide or protein)
- Adenosine triphosphate (ATP), radio-labeled (e.g., [γ - ^{32}P]ATP) or non-radiolabeled depending on the detection method
- **J-1063** (or test compound)
- Kinase reaction buffer (e.g., Tris-HCl, MgCl_2 , DTT)
- Stop solution (e.g., EDTA, phosphoric acid)
- Detection reagents (e.g., scintillation fluid, phosphocellulose paper, or components for a luminescence-based assay like ADP-Glo™)
- Microplates (e.g., 96-well or 384-well)
- Plate reader (scintillation counter, luminometer, or fluorescence reader)

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **J-1063** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the **J-1063** stock solution to create a range of concentrations for testing.
- Kinase Reaction Setup:
 - In a microplate, add the kinase reaction buffer.
 - Add the diluted **J-1063** or vehicle control (DMSO) to the appropriate wells.
 - Add the specific kinase to each well.
 - Add the kinase-specific substrate to each well.
 - Pre-incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

- Initiation of Kinase Reaction:
 - Initiate the phosphorylation reaction by adding ATP (spiked with $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ if using a radiometric assay) to each well.
 - Incubate the plate at the specified temperature for a set time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
- Termination of Reaction:
 - Stop the reaction by adding the stop solution to each well.
- Detection of Kinase Activity:
 - Radiometric Assay:
 - Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
 - Wash the paper extensively to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
 - Quantify the incorporated radioactivity on the paper using a scintillation counter or phosphorimager.
 - Luminescence-based Assay (e.g., ADP-Glo™):
 - Add the ADP-Glo™ reagent to each well to deplete the remaining ATP.
 - Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase reaction.
 - Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of **J-1063** relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **J-1063** concentration.

- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).



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General Workflow for an In Vitro Kinase Inhibition Assay.

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References

- 1. The in vitro and in vivo study of a pyrazole derivative, J-1063, as a novel anti-liver fibrosis agent: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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